![molecular formula C16H10BrNO B14517663 3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62584-56-9](/img/structure/B14517663.png)
3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile: is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of a bromophenyl group, a nitrile group, and a conjugated enone system. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and benzonitrile.
Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and benzonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the enone intermediate.
Cyclization: The enone intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the enone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-3-oxopropanonitrile: Similar structure but lacks the conjugated enone system.
4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-bromo-3-(3-oxoprop-1-en-1-yl)benzonitrile: Similar structure but with different substitution patterns.
Uniqueness
3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its combination of a bromophenyl group, a nitrile group, and a conjugated enone system. This unique structure imparts specific reactivity and potential biological activities that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
62584-56-9 |
|---|---|
Molekularformel |
C16H10BrNO |
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
3-[3-(4-bromophenyl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H10BrNO/c17-15-7-5-14(6-8-15)16(19)9-4-12-2-1-3-13(10-12)11-18/h1-10H |
InChI-Schlüssel |
HBONEVFBFRKQHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
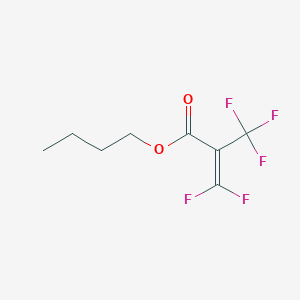
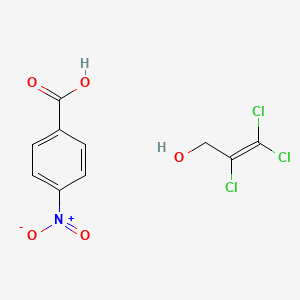
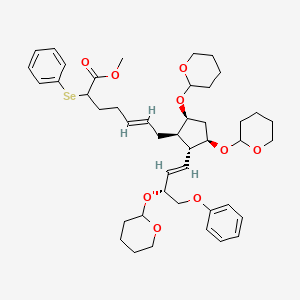
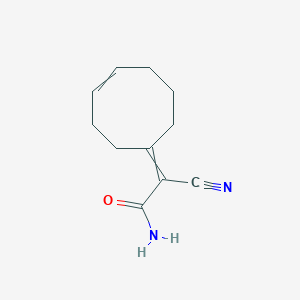

![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)
![4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14517646.png)
![2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B14517664.png)
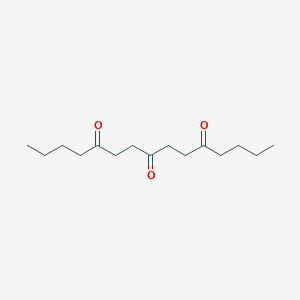
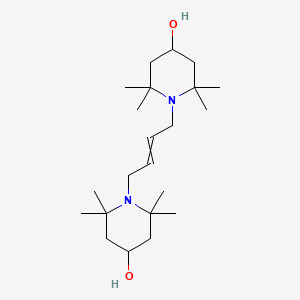
![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
